Phosphoramidothioic dichloride, diethyl-
Description
Structural Classification and Nomenclature within Thiophosphoramidic Acid Derivatives
Phosphoramidothioic dichloride, diethyl- belongs to the class of compounds known as thiophosphoramidic dichlorides. The nomenclature of these compounds follows the established IUPAC rules for organophosphorus compounds. The parent acid, thiophosphoramidic acid, has the formula H₂N-P(S)(OH)₂. When the hydroxyl groups are replaced by chlorine atoms, it becomes a thiophosphoramidic dichloride. The "diethyl-" prefix indicates that two ethyl groups are attached to the nitrogen atom.
Therefore, the systematic IUPAC name for Phosphoramidothioic dichloride, diethyl- is N,N-diethylphosphoramidothioic dichloride . It is also referred to as N,N-diethylaminothiophosphoryl dichloride. The core structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two chlorine atoms and a diethylamino group.
For comparison, the oxygen analog of this compound is Diethylphosphoramidic dichloride, with the IUPAC name N-dichlorophosphoryl-N-ethylethanamine. researchgate.net
Table 1: Structural and Identification Data
| Identifier | Value |
|---|---|
| IUPAC Name | N,N-diethylphosphoramidothioic dichloride |
| CAS Number | 2523-98-0 |
| Molecular Formula | C₄H₁₀Cl₂NPS |
| Canonical SMILES | CCN(CC)P(=S)(Cl)Cl |
| InChI Key | Not readily available |
Historical Development and Early Investigations of Thiophosphoramidic Dichlorides
The history of organophosphorus chemistry dates back to the 19th century, with significant advancements in the synthesis of various derivatives. researchgate.netshaalaa.com The synthesis of thiophosphoryl compounds followed the development of methods to handle their oxygen analogs. The key precursor for thiophosphoramidic dichlorides is thiophosphoryl chloride (PSCl₃). nih.gov The reaction of thiophosphoryl chloride with amines to form thiophosphoramidates has been a known synthetic route for many decades. nih.govnist.gov
Early investigations into this class of compounds were likely driven by the exploration of new reactions and the potential for creating novel structures. The general synthesis of N,N-dialkylphosphoramidothioic dichlorides involves the reaction of thiophosphoryl chloride with a secondary amine, such as diethylamine (B46881). wikipedia.org This reaction typically proceeds with the displacement of one chloride ion from thiophosphoryl chloride by the amine, producing the corresponding N,N-dialkylphosphoramidothioic dichloride and a hydrochloride salt of the amine.
While specific early research reports focusing solely on N,N-diethylphosphoramidothioic dichloride are not prominently documented in readily accessible literature, its synthesis falls within the broader and well-established reactions of thiophosphoryl chloride with secondary amines, a cornerstone of organothiophosphate chemistry.
Current Research Trajectories and Academic Significance
The academic significance of N,N-diethylphosphoramidothioic dichloride lies primarily in its role as a reactive intermediate for the synthesis of a variety of organothiophosphate compounds. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Research in the broader area of thiophosphoramidates includes their use as ligands in coordination chemistry and as precursors to compounds with potential biological activity. For instance, related organothiophosphates have been extensively investigated as pesticides. nih.gov The structural similarity of N,N-diethylphosphoramidothioic dichloride to precursors of certain chemical warfare agents also places it within a category of compounds of interest for detection and decomposition studies. researchgate.net
Modern research often focuses on the development of new synthetic methodologies that are more efficient and environmentally benign. While specific recent studies on N,N-diethylphosphoramidothioic dichloride are scarce, the ongoing interest in organothiophosphorus chemistry suggests that the fundamental reactivity of such dichlorides continues to be relevant for the design and synthesis of novel molecules with tailored properties.
Table 2: General Physical and Spectroscopic Properties (with notes on related compounds)
| Property | Expected Value/Range | Notes |
|---|---|---|
| Appearance | Likely a liquid | Based on analogous compounds like N,N-dimethylphosphoramidic dichloride which is a liquid. sigmaaldrich.com |
| Boiling Point | Not available | - |
| 31P NMR Chemical Shift (δ) | Expected in the range of +50 to +80 ppm | The chemical shift of thiophosphates is generally downfield compared to their phosphate (B84403) analogs. rsc.orgnih.gov |
| Infrared (IR) Spectroscopy | Characteristic P=S stretch around 600-800 cm⁻¹, P-Cl stretch around 400-600 cm⁻¹ | General ranges for these functional groups in organophosphorus compounds. |
| Mass Spectrometry (Electron Ionization) | Molecular ion peak (M⁺) expected. Fragmentation would likely involve loss of Cl, ethyl groups, and potentially rearrangement. | The mass spectrum of the dimethyl analog shows a molecular ion and fragmentation by loss of Cl and methyl groups. |
Structure
3D Structure
Properties
IUPAC Name |
N-dichlorophosphinothioyl-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2NPS/c1-3-7(4-2)8(5,6)9/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDDMDCKCUKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=S)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399511 | |
| Record name | Phosphoramidothioic dichloride, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2523-98-0 | |
| Record name | Phosphoramidothioic dichloride, diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIETHYLTHIOPHOSPHORAMIDIC DICHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Diethylphosphoramidothioic Dichloride
Direct Halogenation and Thionation Routes
The direct synthesis of phosphoramidothioic dichlorides can be conceptualized through the simultaneous or sequential introduction of sulfur (thionation) and chlorine (halogenation) to a suitable phosphorus precursor in the presence of diethylamine (B46881). While specific documented examples for the direct, one-pot synthesis of diethylphosphoramidothioic dichloride from elemental sulfur, chlorine, and a phosphorus source with diethylamine are not prevalent in readily available literature, the principles of such a transformation are rooted in established organophosphorus chemistry.
Conceptually, a multi-component reaction could involve the reaction of diethylamine with elemental sulfur to form an intermediate, which then reacts with a phosphorus chloride species. For instance, three-component reactions involving amines, elemental sulfur, and other organic molecules are known to produce sulfur-containing organic compounds. acs.org However, a more controlled and common approach involves the separate thionation of a pre-formed phosphoramidic dichloride.
A plausible, though less direct, route involves the initial synthesis of N,N-diethylphosphoramidic dichloride, which is then subjected to a thionation agent. Thionation converts the P=O bond to a P=S bond. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed for such transformations in organophosphorus chemistry. The reaction would proceed as follows:
(C₂H₅)₂NP(O)Cl₂ + Thionating Agent → (C₂H₅)₂NP(S)Cl₂
This two-step approach often provides better control over the reaction and purification of the final product compared to a direct multi-component reaction.
Amidation Reactions of Thiophosphoryl Chlorides with Diethylamine
The most common and well-established method for synthesizing diethylphosphoramidothioic dichloride is the nucleophilic substitution reaction between thiophosphoryl chloride (PSCl₃) and diethylamine. libretexts.org In this reaction, the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic phosphorus atom of thiophosphoryl chloride and displacing one of the chlorine atoms.
The reaction is typically carried out in an inert solvent to moderate the reaction rate and facilitate handling of the reactants. A base is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Common bases include tertiary amines like triethylamine (B128534) or an excess of the reactant diethylamine itself. The stoichiometry of the reactants is crucial; using a 1:1 molar ratio of diethylamine to thiophosphoryl chloride favors the formation of the desired dichlorinated product.
The general reaction is as follows:
PSCl₃ + (C₂H₅)₂NH → (C₂H₅)₂NP(S)Cl₂ + HCl
An excess of diethylamine can lead to the formation of the bis(diethylamino) derivative, N,N,N',N'-tetraethylphosphorodiamidothioic chloride, by further substitution of a second chlorine atom. Therefore, careful control of the reaction conditions, including temperature and the rate of addition of diethylamine, is essential to maximize the yield of the monosubstituted product.
| Reactants | Product | Byproduct | Key Considerations |
| Thiophosphoryl Chloride (PSCl₃) | Diethylphosphoramidothioic Dichloride | Hydrochloric Acid (HCl) | Control of stoichiometry to prevent over-substitution. |
| Diethylamine ((C₂H₅)₂NH) | Use of an inert solvent and a base to neutralize HCl. |
Catalytic and Green Chemistry Approaches in Dichloride Synthesis
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical industry. For the synthesis of diethylphosphoramidothioic dichloride, this has translated into research on catalytic systems and the use of greener solvents.
Catalytic Approaches:
Phase-transfer catalysis (PTC) has emerged as a powerful technique in organophosphorus synthesis. PTC can facilitate the reaction between reactants that are in different phases (e.g., a water-insoluble organic reactant and a water-soluble reactant). In the context of the amidation of thiophosphoryl chloride, a phase-transfer catalyst can enhance the reaction rate and yield by facilitating the transfer of the amine from an aqueous or solid phase to the organic phase containing the thiophosphoryl chloride. This can lead to milder reaction conditions and reduced reaction times.
Green Chemistry Approaches:
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of diethylphosphoramidothioic dichloride, this can be achieved by:
Solvent Selection: Replacing traditional volatile organic solvents (VOCs) with greener alternatives. Research has been conducted on the use of ionic liquids or solvent-free conditions for similar amidation reactions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The amidation of thiophosphoryl chloride is inherently atom-economical, with the main byproduct being HCl, which can be neutralized and removed as a salt.
Alternative Reagents: An efficient method for the synthesis of N,N-dialkyl phosphoramidic dichlorides has been developed using a basic anion exchange polymer resin. This resin acts as a scavenger for the HCl produced, simplifying the workup and purification process and offering a cleaner reaction profile. researchgate.net
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacement of traditional solvents with ionic liquids or water. | Reduced environmental impact and improved safety. |
| Catalysis | Employment of phase-transfer catalysts. | Increased reaction rates, milder conditions, and higher yields. |
| Use of Renewable Feedstocks | Not directly applicable for this specific synthesis. | |
| Atom Economy | The amidation reaction is inherently efficient. | Minimization of waste. |
| Design for Energy Efficiency | Use of catalytic methods to lower reaction temperatures. | Reduced energy consumption. |
Purification and Isolation Techniques for Synthetic Products
The purification of diethylphosphoramidothioic dichloride from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.
Distillation:
Diethylphosphoramidothioic dichloride is a liquid at room temperature, making vacuum distillation a primary method for its purification. researchgate.net Distillation separates compounds based on differences in their boiling points. Since the product has a relatively high boiling point, performing the distillation under reduced pressure (vacuum) allows it to boil at a lower temperature, preventing thermal decomposition. This method is effective for removing unreacted starting materials, the solvent, and lower-boiling impurities. For a similar compound, N,N-dimethylphosphoramic dichloride, the boiling point is reported as 77-79 °C at 11 mmHg. sigmaaldrich.com
Extraction and Washing:
Liquid-liquid extraction can be employed to remove water-soluble impurities, such as the hydrochloride salt of the amine base. The crude product, dissolved in an organic solvent, is washed with water or a dilute aqueous acid or base solution. The organic layer containing the desired product is then separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.
Chromatography:
For achieving very high purity, column chromatography can be utilized. In this technique, the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. While effective, this method is generally more suitable for smaller-scale preparations due to the cost and volume of materials required.
| Purification Technique | Principle of Separation | Applicability |
| Vacuum Distillation | Differences in boiling points. | Primary method for large-scale purification of liquid products. |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases. | Removal of salts and water-soluble impurities. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High-purity separation, typically for smaller scales. |
Chemical Reactivity and Mechanistic Pathways of Diethylphosphoramidothioic Dichloride
Nucleophilic Substitution Reactions at the Thiophosphoryl Center
The core of diethylphosphoramidothioic dichloride's synthetic utility lies in its reactions with various nucleophiles. These reactions typically proceed through a nucleophilic substitution mechanism at the phosphorus atom, where a nucleophile replaces one or both of the chloride ions.
The reaction of diethylphosphoramidothioic dichloride with oxygen-containing nucleophiles, such as alcohols and phenols, leads to the formation of the corresponding O-alkyl or O-aryl phosphoramidothioates. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The base, often a tertiary amine like triethylamine (B128534) or pyridine, facilitates the reaction by deprotonating the alcohol or phenol (B47542), thereby increasing its nucleophilicity.
The general mechanism involves the attack of the alkoxide or phenoxide ion on the electrophilic phosphorus atom, resulting in the displacement of a chloride ion. The reaction can be stepwise, allowing for the sequential replacement of the two chlorine atoms if desired. The choice of reaction conditions, such as solvent, temperature, and the stoichiometry of the reactants, can influence the outcome, leading to either the mono- or disubstituted product.
With Alcohols: The reaction with alcohols produces O-alkyl N,N-diethylphosphoramidothioates. The reactivity of the alcohol can be influenced by steric hindrance; primary alcohols tend to react more readily than secondary or tertiary alcohols.
With Phenols: Phenols, being more acidic than alcohols, react readily with diethylphosphoramidothioic dichloride in the presence of a base. The electronic properties of the substituents on the phenol can affect the reaction rate. Electron-withdrawing groups on the phenol can increase its acidity and facilitate the formation of the phenoxide ion, while electron-donating groups can enhance the nucleophilicity of the phenoxide.
Diethylphosphoramidothioic dichloride readily reacts with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, as well as amides. These reactions are fundamental for the synthesis of various phosphorodiamidothioates and other related compounds.
The reaction with primary or secondary amines typically results in the formation of a new P-N bond, displacing a chloride ion. Similar to the reactions with alcohols, a base is often used to scavenge the HCl produced. If an excess of the reacting amine is used, it can also serve as the base. The product of the reaction is a phosphorodiamidothioic chloride if one equivalent of amine is used, or a triaminothiophosphate if two equivalents are used.
The reaction with amides can also occur, where the amide nitrogen acts as the nucleophile. This can lead to the formation of N-acylphosphoramidothioates.
Diethylphosphoramidothioic dichloride is a useful reagent for the synthesis of heterocyclic compounds containing phosphorus, nitrogen, and sulfur. When reacted with bifunctional reagents, which contain two nucleophilic groups, cyclization can occur.
A key example of such a reaction is the condensation with saligenin (o-hydroxybenzyl alcohol). In this reaction, both the hydroxyl group and the benzylic alcohol group of saligenin can act as nucleophiles. The reaction can lead to the formation of a six-membered heterocyclic ring, a benzoxazaphosphorine derivative. The reaction likely proceeds in a stepwise manner, with one of the hydroxyl groups of saligenin first reacting to displace a chloride ion, followed by an intramolecular reaction of the second hydroxyl group to displace the second chloride ion, forming the cyclic product. The presence of a base is crucial to facilitate the reaction. The synthesis of related 2,3-dihydro-4H-1,3,2-benzoxazaphosphorine derivatives has been reported, underscoring the utility of such cyclization reactions. nih.gov
Hydrolytic Behavior and Degradation Mechanisms
The stability of diethylphosphoramidothioic dichloride in aqueous environments is a critical aspect of its chemical profile, particularly concerning its environmental fate and handling. The compound is susceptible to hydrolysis, a reaction that involves the cleavage of the P-Cl bonds by water.
General information indicates that diethylthiophosphoryl chloride, a closely related compound, decomposes in water to produce acidic products. viu.caresearchgate.net This suggests that diethylphosphoramidothioic dichloride behaves similarly. The hydrolysis of organophosphorus compounds is known to be influenced by pH. viu.ca
The hydrolysis of organophosphorus halides can be catalyzed by both acids and bases.
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydrolysis of related organophosphorus esters is generally accelerated. viu.ca The hydroxide (B78521) ion is a potent nucleophile that can directly attack the electrophilic phosphorus atom, leading to the displacement of chloride ions. For thiophosphate esters, base-catalyzed hydrolysis typically favors the cleavage of the P-O or P-S bond. viu.ca In the case of diethylphosphoramidothioic dichloride, the initial step would be the displacement of a chloride ion by a hydroxide ion.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism of hydrolysis can be more complex. Protonation of the nitrogen or sulfur atom could potentially increase the electrophilicity of the phosphorus center, making it more susceptible to attack by water, which is a weaker nucleophile than hydroxide. For some organophosphorus esters, acid-catalyzed hydrolysis favors the cleavage of C-O bonds, though for a compound like diethylphosphoramidothioic dichloride, the focus would be on the P-Cl bond cleavage. viu.ca
While detailed kinetic studies specifically for the acid- and base-catalyzed hydrolysis of diethylphosphoramidothioic dichloride were not found in the provided search results, the general principles of organophosphorus chemistry suggest that the rate of hydrolysis would be significantly dependent on the pH of the medium.
The hydrolysis of diethylphosphoramidothioic dichloride is expected to proceed through a stepwise replacement of the two chlorine atoms. The initial hydrolysis product would be diethylphosphoramidothioic chloridic acid. This intermediate would still be reactive and would likely undergo further hydrolysis to yield diethylphosphoramidothioic acid.
First Hydrolysis Step: (C₂H₅)₂N-P(S)Cl₂ + H₂O → (C₂H₅)₂N-P(S)(OH)Cl + HCl
Second Hydrolysis Step: (C₂H₅)₂N-P(S)(OH)Cl + H₂O → (C₂H₅)₂N-P(S)(OH)₂ + HCl
The final degradation product, diethylphosphoramidothioic acid, is a more stable species. The hydrogen chloride produced during hydrolysis will lead to a decrease in the pH of the solution, which can, in turn, influence the rate of the degradation process. The formation of corrosive and toxic fumes, including hydrogen chloride, upon contact with moisture has been noted for the related compound diethylthiophosphoryl chloride. viu.caresearchgate.net
The table below summarizes the expected degradation products of diethylphosphoramidothioic dichloride under hydrolytic conditions.
| Reactant | Condition | Intermediate Product | Final Product |
| Diethylphosphoramidothioic dichloride | Hydrolysis | Diethylphosphoramidothioic chloridic acid | Diethylphosphoramidothioic acid |
Reactivity Towards Organometallic Reagents
The reactivity of diethylphosphoramidothioic dichloride with organometallic reagents, such as Grignard reagents and organolithium compounds, is characterized by nucleophilic substitution at the phosphorus center. These reactions are a direct route to the formation of new phosphorus-carbon bonds, leading to a variety of substituted phosphoramidothioic derivatives. The high reactivity of the P-Cl bonds makes them susceptible to attack by the strong nucleophiles provided by organometallic species.
Organometallic reagents are potent nucleophiles and strong bases. Their reactions with phosphorus halides are a cornerstone for the synthesis of organophosphorus compounds. In the case of diethylphosphoramidothioic dichloride, the two chlorine atoms serve as leaving groups, allowing for sequential substitution by organic moieties from the organometallic reagent.
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic phosphorus atom of the dichloride. This process typically proceeds through a tetrahedral intermediate. The stability and subsequent reactivity of this intermediate, along with the reaction conditions, dictate the final product distribution.
It is important to note that the high reactivity of Grignard and organolithium reagents can sometimes lead to multiple substitutions. For instance, when reacting with phosphorus trichloride (B1173362), double or even triple alkylations can occur. While specific studies on diethylphosphoramidothioic dichloride are not extensively documented in publicly available literature, analogies can be drawn from the behavior of similar phosphorus halides. To circumvent issues of multiple additions, less nucleophilic organometallic reagents, such as organozinc compounds, have been successfully employed in reactions with PCl₃ to achieve selective monosubstitution. chemistryviews.org
The choice of solvent is also crucial, as it can influence the aggregation state and reactivity of the organometallic reagent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used for Grignard and organolithium reactions as they solvate the metal center, enhancing the nucleophilicity of the organic group.
While detailed research findings on the specific reactions of diethylphosphoramidothioic dichloride with a wide array of organometallic reagents are scarce, the fundamental principles of nucleophilic substitution at a phosphorus (V) center provide a predictive framework for its reactivity. The following table summarizes the expected products from the reaction of diethylphosphoramidothioic dichloride with representative organometallic reagents, based on established chemical principles.
| Diethylphosphoramidothioic Dichloride | Organometallic Reagent | Expected Product(s) |
| (C₂H₅)₂NP(S)Cl₂ | R-MgX (Grignard Reagent) | (C₂H₅)₂NP(S)(R)Cl, (C₂H₅)₂NP(S)(R)₂ |
| (C₂H₅)₂NP(S)Cl₂ | R-Li (Organolithium Reagent) | (C₂H₅)₂NP(S)(R)Cl, (C₂H₅)₂NP(S)(R)₂ |
Table 1: Predicted Reactivity of Diethylphosphoramidothioic Dichloride with Organometallic Reagents
Note: The product distribution between the mono- and di-substituted products would depend on the stoichiometry of the reactants and the reaction conditions.
Applications of Diethylphosphoramidothioic Dichloride As a Synthetic Building Block
Precursor in the Synthesis of Advanced Organothiophosphorus Compounds
Diethylphosphoramidothioic dichloride is a highly reactive molecule, primarily owing to the two labile chlorine atoms attached to the phosphorus center. These chlorine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions with a wide range of compounds. This reactivity is the cornerstone of its utility as a precursor for more complex organothiophosphorus molecules.
The synthesis of thiophosphoramidates is a key application of Diethylphosphoramidothioic dichloride. The reaction with primary or secondary amines leads to the stepwise replacement of the chlorine atoms. This process allows for the introduction of various organic moieties, leading to a diverse library of thiophosphoramidates. The general reaction mechanism involves the nucleophilic attack of the amine on the electrophilic phosphorus center.
Similarly, the reaction with alcohols or phenols yields O-alkyl or O-aryl thiophosphonates, respectively. The versatility of this reagent is demonstrated by its ability to react with a broad spectrum of alcohols and amines, providing access to compounds with tailored electronic and steric properties.
Table 1: Synthesis of Thiophosphoramidates from Diethylphosphoramidothioic Dichloride
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Ammonia | Phosphorodiamidothioic chloride, N,N-diethyl- | Controlled temperature, inert atmosphere |
| Aniline | P-phenyl-N,N-diethylphosphoramidothioic chloride | Base catalyst, organic solvent |
The construction of heterocyclic systems containing phosphorus is a field of significant interest due to their applications in coordination chemistry and catalysis. Diethylphosphoramidothioic dichloride serves as a valuable precursor for the synthesis of various phosphorus-containing heterocycles, such as azaphospholes, azaphosphorines, and azaphosphepines.
The synthesis of these heterocycles typically involves the reaction of Diethylphosphoramidothioic dichloride with bifunctional nucleophiles. For instance, reaction with a compound containing both an amino and a hydroxyl group can lead to the formation of a cyclic structure through intramolecular cyclization. The ring size and the nature of the heteroatoms in the final product can be controlled by the choice of the bifunctional starting material.
Table 2: Examples of Organophosphorus Heterocycles from Diethylphosphoramidothioic Dichloride
| Bifunctional Nucleophile | Heterocyclic Product | Potential Application |
|---|---|---|
| Ethanolamine | 1,3,2-Oxazaphospholidine derivative | Ligand in catalysis |
| 1,3-Propanediamine | 1,3,2-Diazaphosphorinane derivative | Intermediate in synthesis |
Utilization in Derivatization Strategies for Functional Molecules
In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, that is more suitable for analysis. Diethylphosphoramidothioic dichloride can be employed as a derivatizing agent for molecules containing active hydrogen atoms, such as alcohols, phenols, and amines.
The reaction of Diethylphosphoramidothioic dichloride with these functional groups introduces a thiophosphoramidate moiety into the molecule. This can enhance the analyte's volatility for gas chromatography (GC) or improve its detectability in mass spectrometry (MS) by introducing a phosphorus-sulfur tag that provides a unique fragmentation pattern. This derivatization strategy is particularly useful for the analysis of complex biological and environmental samples.
Role in the Generation of Chiral Phosphorus Centers
The synthesis of compounds with stereogenic phosphorus centers is a challenging yet crucial area of research, as these chiral molecules are valuable as ligands in asymmetric catalysis and as probes in chemical biology. Diethylphosphoramidothioic dichloride can be utilized as a starting material for the generation of chiral phosphorus centers.
By reacting Diethylphosphoramidothioic dichloride with a chiral alcohol or amine, a diastereomeric mixture of thiophosphoramidates can be produced. These diastereomers can then be separated using techniques such as chromatography. Subsequent stereospecific nucleophilic substitution of the remaining chlorine atom can lead to the formation of a P-chiral compound with high enantiomeric purity. This approach provides a pathway to novel chiral ligands and organophosphorus compounds with defined stereochemistry at the phosphorus atom.
Advanced Spectroscopic and Analytical Characterization in Research
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure and Dynamics
Multi-nuclear NMR spectroscopy is an indispensable tool for delineating the precise molecular structure of diethylphosphoramidothioic dichloride in solution. By probing the magnetic properties of various atomic nuclei, including ³¹P, ¹H, ¹³C, and ¹⁵N, a detailed picture of the covalent framework and electronic environment of the molecule can be constructed.
³¹P NMR Spectroscopy: The phosphorus-31 nucleus is the most informative probe for this class of compounds. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom. For diethylphosphoramidothioic dichloride, the ³¹P chemical shift is expected in a specific region characteristic of phosphoramidothioic dichlorides, providing direct evidence of the phosphorus oxidation state and its bonding to nitrogen, chlorine, and sulfur.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the diethylamino substituent. The spectrum would be expected to show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups. The coupling constants between these protons would confirm their connectivity.
¹³C NMR Spectroscopy: Carbon-13 NMR complements the ¹H NMR data by providing information on the carbon skeleton of the diethylamino group. Two distinct signals would be anticipated, corresponding to the methylene and methyl carbons. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less commonly employed due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the P-N bond. The ¹⁵N chemical shift and its coupling to the ³¹P nucleus can provide valuable information about the hybridization and electronic character of the nitrogen atom within the molecule.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |
| ³¹P | Specific to phosphoramidothioic dichlorides | Singlet | Phosphorus oxidation state and bonding environment |
| ¹H | ~3.0-3.5 (-CH₂-), ~1.0-1.5 (-CH₃-) | Quartet (-CH₂-), Triplet (-CH₃-) | Structure and connectivity of the diethylamino group |
| ¹³C | ~40-50 (-CH₂-), ~10-20 (-CH₃-) | Singlet | Carbon skeleton of the diethylamino group |
| ¹⁵N | Dependent on experimental conditions | Singlet (or doublet if coupled to ³¹P) | Electronic environment and bonding of the nitrogen atom |
High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Analysis and Product Identification
High-resolution mass spectrometry is a powerful technique for determining the exact molecular weight of diethylphosphoramidothioic dichloride and for elucidating its fragmentation pathways. This information is critical for confirming the compound's elemental composition and for identifying products and intermediates in reaction monitoring. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios with high precision, allowing for the unambiguous determination of molecular formulas.
In the analysis of diethylphosphoramidothioic dichloride, HRMS would provide the accurate mass of the molecular ion, confirming its elemental composition of C₄H₁₀Cl₂NPS. Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern can be studied. Characteristic fragmentation would likely involve the loss of chlorine atoms, the ethyl groups, or the entire diethylamino moiety, providing structural confirmation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule. These techniques are highly effective for identifying specific functional groups and providing information about the nature of the chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of diethylphosphoramidothioic dichloride would be expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes would include:
P-Cl stretching vibrations.
P=S (thiophosphoryl) stretching vibration.
P-N stretching vibration.
C-H stretching and bending vibrations of the ethyl groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The P=S and P-Cl bonds are often strong Raman scatterers. The Raman spectrum can help to confirm the assignments made from the FT-IR spectrum and provide additional details about the molecular structure.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| P-Cl Stretch | 450-600 | FT-IR, Raman |
| P=S Stretch | 600-750 | FT-IR, Raman |
| P-N Stretch | 900-1000 | FT-IR |
| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, Raman |
| C-H Bend (Aliphatic) | 1375-1470 | FT-IR |
X-ray Crystallography for Solid-State Structure Determination
A successful single-crystal X-ray diffraction study would reveal:
The coordination geometry around the central phosphorus atom, which is expected to be tetrahedral.
The precise bond lengths of the P=S, P-Cl, and P-N bonds, offering insight into their bond order and strength.
The conformation of the diethylamino group.
The intermolecular interactions present in the crystal lattice, such as van der Waals forces.
To date, a publicly available crystal structure for diethylphosphoramidothioic dichloride has not been reported in major crystallographic databases. Such a study would be of significant value to the scientific community for a complete understanding of this compound's structural chemistry.
Computational and Theoretical Studies on Diethylphosphoramidothioic Dichloride
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
No specific studies detailing the quantum chemical calculations of the electronic structure and bonding properties of diethylphosphoramidothioic dichloride were found. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, bond orders, and atomic charges. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Mechanistic Modeling of Reaction Pathways and Transition States
No mechanistic modeling studies for reaction pathways and transition states involving diethylphosphoramidothioic dichloride have been published in the accessible literature. Theoretical investigations in this area would be instrumental in elucidating the mechanisms of its reactions, such as nucleophilic substitution at the phosphorus center. By calculating the energies of reactants, products, and transition states, researchers can predict reaction kinetics and thermodynamics, providing a deeper understanding of the compound's chemical behavior.
Structure-Reactivity Relationship Predictions
Specific structure-reactivity relationship (SRR) predictions for diethylphosphoramidothioic dichloride are not documented. SRR studies for this compound would involve systematically modifying its structure (e.g., by changing the alkyl groups on the nitrogen atom) and computationally evaluating the effect of these modifications on its reactivity. This approach is fundamental in the rational design of new molecules with desired chemical properties.
Future Research Directions and Innovative Methodologies
Development of Sustainable Synthetic Routes and Catalyst Systems
The traditional synthesis of many organophosphorus compounds, particularly those containing P-Cl bonds, often relies on precursors like phosphorus trichloride (B1173362) (PCl₃), a substance associated with safety and environmental concerns. acs.org The future of organophosphorus chemistry is increasingly focused on developing greener and more sustainable synthetic methodologies that minimize hazardous reagents and waste. acs.orgrsc.org
Research in this area for compounds like Phosphoramidothioic dichloride, diethyl- is expected to move towards chlorine-free pathways and the use of efficient catalytic systems. researchgate.net A major goal is to replace harsh chlorinating agents with more benign alternatives and to design processes with higher atom economy. acs.org One potential avenue is the direct functionalization of elemental white phosphorus (P₄) or the use of more stable and less toxic phosphorus sources. researchgate.netresearchgate.net
The development of catalytic systems, for instance, using earth-abundant metals like zinc, has shown promise in the formation of phosphorus-oxygen bonds and could be adapted for phosphorus-sulfur and phosphorus-nitrogen bond formation. chemicalbook.com Future research could focus on developing specific catalysts that can efficiently construct the Phosphoramidothioic dichloride, diethyl- backbone from alternative starting materials, thereby avoiding chlorinated precursors altogether. rsc.org
Table 1: Illustrative Comparison of Potential Synthetic Routes for Phosphoramidothioic dichloride, diethyl-
| Parameter | Traditional Route (PCl₃-based) | Future Catalytic Route |
| Phosphorus Source | Phosphorus trichloride (PCl₃) | Elemental Phosphorus (P₄) / Hypophosphites |
| Key Reagents | Sulfuryl chloride, Diethylamine (B46881) | Catalyst (e.g., Zn(II) or Cu-based), Oxidant, Diethylamine |
| Byproducts | HCl, SO₂ | Benign solvents, water |
| Atom Economy | Low to Moderate | Potentially High |
| Environmental Impact | High (corrosive and toxic reagents) | Low (reduced hazardous waste) |
This table presents a hypothetical comparison illustrating the potential advantages of future sustainable synthetic routes over traditional methods.
Exploration of Novel Reactivity Patterns and Synthetic Transformations
As a dichlorinated phosphorus (V) compound, Phosphoramidothioic dichloride, diethyl- is inherently reactive, with the two chlorine atoms serving as active sites for nucleophilic substitution. While its role as a precursor is established, a deeper exploration of its reactivity could unveil novel synthetic transformations. Future research will likely focus on its use in complex molecular architecture and asymmetric synthesis.
The phosphate (B84403) group, a close structural relative, has been increasingly used in innovative C-C bond-forming reactions like Suzuki and Negishi couplings, where the phosphate acts as a leaving group. nih.gov A key future direction would be to investigate if the phosphoramidothioic dichloride moiety can be leveraged in similar catalytic cross-coupling reactions. The coordination of a Lewis acid, for example, might facilitate the oxidative addition of a transition metal catalyst to the P-Cl or even a P-N bond, opening up new pathways for molecular construction. nih.gov
Furthermore, the development of methods for the stereoselective functionalization of phosphorus centers is a significant challenge in organophosphorus chemistry. researchgate.net Future work could involve designing chiral catalysts or auxiliaries that enable the sequential and stereocontrolled replacement of the chlorine atoms in Phosphoramidothioic dichloride, diethyl-, providing access to P-chiral compounds which are valuable in catalysis and medicinal chemistry.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of organic synthesis and materials science are being revolutionized by automation and high-throughput experimentation (HTE). nih.govnih.gov These technologies allow for the rapid screening of reaction conditions, catalysts, and substrates, dramatically accelerating the pace of discovery. researchgate.netsigmaaldrich.com The integration of reactive intermediates like Phosphoramidothioic dichloride, diethyl- into these automated workflows is a crucial next step.
Automated synthesis platforms, which can perform reactions in miniaturized well-plates, could be employed to rapidly explore the reactivity of Phosphoramidothioic dichloride, diethyl- with a large array of nucleophiles (alcohols, amines, thiols, etc.). sigmaaldrich.com This would generate vast amounts of data on its synthetic utility, identifying optimal conditions for specific transformations in a fraction of the time required by traditional methods. nih.gov Such platforms enable the efficient optimization of reaction parameters like solvent, temperature, and catalyst loading. sigmaaldrich.com
Table 2: Example of a High-Throughput Experimentation Array Design
| Well Plate Position | Nucleophile | Catalyst | Solvent | Yield (%) |
| A1 | Phenol (B47542) | DMAP | Toluene | (Result) |
| A2 | Phenol | Et₃N | Toluene | (Result) |
| B1 | Aniline | DMAP | THF | (Result) |
| B2 | Aniline | Et₃N | THF | (Result) |
| C1 | Benzyl Mercaptan | DMAP | Dichloromethane | (Result) |
| C2 | Benzyl Mercaptan | Et₃N | Dichloromethane | (Result) |
This table illustrates a simplified design for an HTE screen to quickly evaluate the reaction of Phosphoramidothioic dichloride, diethyl- with various nucleophiles under different catalytic conditions.
The data generated from HTE can then be used to train machine learning algorithms to predict reaction outcomes and propose new reaction pathways, further accelerating research and development. researchgate.net
Potential for Integration in Advanced Materials Science Applications
Organophosphorus compounds are widely used to impart specific properties to polymers and other materials, most notably flame retardancy. specialchem.comdreyplas.com The combination of phosphorus, nitrogen, and sulfur in Phosphoramidothioic dichloride, diethyl- makes it an intriguing building block for new advanced materials.
A significant area of future research is the development of halogen-free flame retardants to meet stricter environmental and safety standards. dic-global.com While the compound itself contains chlorine, it can be used as a reactive intermediate to synthesize halogen-free organophosphorus structures. By reacting it with non-halogenated diols or diamines, it can be incorporated into polyester (B1180765) or polyamide backbones, or used to create additive flame retardants. The synergistic effects between phosphorus and nitrogen are known to enhance flame retardant efficiency through a condensed-phase and gas-phase mechanism. dreyplas.com
Future investigations could involve copolymerizing functionalized derivatives of Phosphoramidothioic dichloride, diethyl- into polymers like PVC or engineering plastics to enhance their thermal stability and fire resistance. mdpi.comgoogle.com The resulting materials could be analyzed for properties such as Limiting Oxygen Index (LOI), heat release rate, and smoke suppression, which are critical for applications in electronics, construction, and transportation. dic-global.commdpi.com
Q & A
Q. How is diethylphosphoramidic dichloride chemically identified and characterized?
Methodological Answer: Begin with its IUPAC name (Diethylphosphoramidic dichloride) and cross-reference identifiers such as CAS RN (1069-08-5) and PubChem CID (2733289) for database validation . Use spectroscopic techniques:
- NMR : Analyze P NMR to confirm the phosphorus environment (expected δ ~10–20 ppm for phosphoramidates).
- Mass Spectrometry : Confirm molecular weight (174.005 g/mol) via ESI-MS .
- Elemental Analysis : Verify purity by matching calculated vs. observed C, H, N, and Cl percentages.
| Key Identifiers | Values |
|---|---|
| IUPAC Name | Diethylphosphoramidic dichloride |
| Molecular Formula | CHClNOP |
| CAS RN | 1069-08-5 |
| PubChem CID | 2733289 |
Q. What are the critical considerations for synthesizing diethylphosphoramidic dichloride?
Methodological Answer: The compound is synthesized via chloromethylation using diethyl dithiophosphoric acid, formaldehyde, and HCl under anhydrous conditions . Key steps:
- Conduct reactions in an inert atmosphere (e.g., N or Ar) to prevent hydrolysis.
- Use Schlenk-line techniques for moisture-sensitive intermediates.
- Purify via vacuum distillation or recrystallization in non-polar solvents. Note : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) .
Q. What safety protocols are essential for handling diethylphosphoramidic dichloride?
Methodological Answer: Follow these guidelines to mitigate risks:
- Storage : Use airtight containers under dry, inert conditions (20–25°C). Avoid proximity to oxidizing agents, bases, or active metals .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations.
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate its reactivity with nucleophiles?
Methodological Answer: Design experiments to compare reactivity with analogs (e.g., ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride) :
- Kinetic Studies : React with amines/alcohols under varying temperatures (25–60°C) and solvents (THF, DCM).
- Intermediate Trapping : Use P NMR to identify phosphorylated intermediates.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrophilic sites (P=O vs. P–Cl bonds) .
Q. How can researchers resolve contradictions in reported spectroscopic data?
Methodological Answer: Address discrepancies (e.g., conflicting H NMR shifts) by:
- Reproducibility Checks : Replicate experiments under standardized conditions (solvent, concentration, temperature).
- Collaborative Validation : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR).
- Literature Meta-Analysis : Compare datasets from PubChem, SciFinder, and peer-reviewed journals to identify outliers .
Q. What computational methods predict its interactions in catalytic systems?
Methodological Answer: Use multi-scale modeling:
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using force fields like CHARMM36.
- Docking Studies : Employ AutoDock Vina to predict affinity for enzymatic active sites (e.g., phosphatases).
- QM/MM Calculations : Investigate transition states for hydrolysis or phosphorylation reactions .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
